molecular formula C20H19N5O3 B2387462 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide CAS No. 1008648-08-5

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide

Cat. No.: B2387462
CAS No.: 1008648-08-5
M. Wt: 377.404
InChI Key: MEIHCKGLFFEIPG-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrrolo-triazole derivatives characterized by a fused heterocyclic core (pyrrolo[3,4-d][1,2,3]triazole) and an acetamide side chain. The structure features a 3,4-dimethylphenyl substituent at position 5 of the pyrrolo-triazole scaffold and an N-phenylacetamide group at position 1.

Properties

IUPAC Name

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-12-8-9-15(10-13(12)2)25-19(27)17-18(20(25)28)24(23-22-17)11-16(26)21-14-6-4-3-5-7-14/h3-10,17-18H,11H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHCKGLFFEIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O3C_{22}H_{23}N_{5}O_{3} with a molecular weight of approximately 405.458 g/mol. The structure features a tetrahydropyrrolo-triazole moiety, which is known for its diverse biological activities.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H23N5O3
Molecular Weight405.458 g/mol
SMILESCc1ccc(NC(=O)CN2N=NC3C2C(=O)N(C3=O)c2ccc(C)c(C)c2)cc1C
CAS Number1008012-58-5

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cells : In vitro assays demonstrated that derivatives of this compound showed strong inhibitory effects on MCF-7 breast cancer cells with GI50 values significantly lower than standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. This includes:

  • Bacterial Inhibition : Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in MCF-7 cells
AntimicrobialInhibition of bacterial growth

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on several human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of related compounds. It was found that these compounds selectively inhibited specific kinases involved in tumor growth while sparing normal cellular functions. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide exhibit a variety of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural features allow it to interact with various biological targets involved in cell growth and division.
  • Anti-inflammatory Properties : Molecular docking studies have shown that derivatives of this compound can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory pathways .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has several potential applications:

  • Drug Development : The compound can serve as a lead structure for the development of new anti-cancer or anti-inflammatory drugs. Modifications to the core structure may enhance efficacy and reduce side effects.
  • Biochemical Research : As a biochemical probe, it can be used to study specific pathways in cellular processes related to inflammation and cancer.
  • Pharmaceutical Formulations : Its unique chemical properties may allow it to be incorporated into formulations designed for targeted drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several derivatives within the pyrrolo-triazole and triazole-acetamide families. Below is a detailed comparison of its key attributes relative to analogs documented in the evidence:

Table 1: Structural and Functional Comparison

Compound (Substituents) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference(s)
Target compound (3,4-dimethylphenyl) C₁₉H₁₉N₅O₃ (estimated) ~369 Hypothesized improved metabolic stability due to methyl groups; potential antifungal/kinase inhibition inferred from docking studies (see ) .
C338-0412 (3,4-difluorophenyl) C₁₈H₁₃F₂N₅O₃ 385.33 Higher polarity due to fluorine; lower cytotoxicity in screening assays; available in 33 mg quantities .
sc-492638 (3-chloro-4-methylphenyl) C₁₉H₁₇ClN₅O₃ ~400 Increased molecular weight from chlorine; commercial availability (5 mg, $120); inferred enhanced target binding via halogen interactions .
M1 (o-tolyl) C₁₉H₁₇N₅O₄S 443.44 Sulfonylacetamide side chain; synthesized via azide-alkyne cycloaddition (62% yield, m.p. 153–155°C); moderate cytotoxicity in preclinical models .
sc-494335 (2,4-difluorophenyl) C₁₈H₁₃F₂N₅O₃ 385.33 Similar fluorine substitution pattern to C338-0412; reduced lipophilicity compared to dimethylphenyl analogs; priced at $120/5 mg .

Key Observations

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., fluorine, chlorine) increase molecular polarity and may enhance binding to polar enzyme pockets, as seen in C338-0412 and sc-492638 .

Synthetic Accessibility :

  • The dimethylphenyl derivative lacks direct synthesis data in the evidence, but related compounds (e.g., M1) were synthesized via azide-alkyne cycloaddition with yields >60% .
  • Commercial availability of analogs (e.g., sc-492638) suggests feasible scalability for the dimethylphenyl variant .

Biological Potential: Molecular docking studies on triazole derivatives () indicate plausible inhibition of fungal 14-α-demethylase (PDB: 3LD6), a cytochrome P450 enzyme. The dimethylphenyl group’s hydrophobicity may enhance binding to this target . Cytotoxicity data for M1 (IC₅₀ > 10 µM in preliminary assays) suggests that substituent choice critically impacts tolerability .

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